Suzuki Coupling Efficiency: 6-Bromo vs. 2-Bromo
The direct bromination of furo[3,2-b]pyridine yields the 6-bromo derivative as the major product, contrasting with the isomeric 2-bromo derivative obtained from a different route. This regiospecificity is crucial for subsequent cross-coupling reactions. In a comparative study, the 6-bromo derivative demonstrated a higher yield in Suzuki-Miyaura coupling with phenylboronic acid compared to the 2-bromo isomer .
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | 85% yield (6-bromo isomer) |
| Comparator Or Baseline | 2-Bromofuro[3,2-b]pyridine (CAS 344353-97-5): 72% yield |
| Quantified Difference | +13% absolute yield |
| Conditions | Reaction with phenylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 80 °C, 12 hours |
Why This Matters
Higher synthetic efficiency translates to reduced costs and improved scalability for medicinal chemistry campaigns targeting this scaffold.
